1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione
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Overview
Description
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydroxyethylidene group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione, known for its use in the production of pharmaceuticals.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Another piperidine derivative with similar structural features, used in the synthesis of bioactive molecules.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethylidene group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-acetyl-1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C14H15NO3/c1-10(16)14-12(17)8-15(9-13(14)18)7-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3 |
InChI Key |
XOIZGGWQXHDLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CN(CC1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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